N-Acetylpiperazine-d4

Description

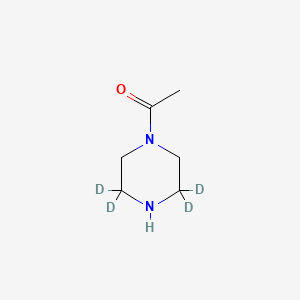

N-Acetylpiperazine-d4 is a deuterium-labeled derivative of N-acetylpiperazine, where four hydrogen atoms in the piperazine ring are replaced with deuterium. This isotopic modification enhances its utility in pharmacokinetic and metabolic studies, particularly as an internal standard in mass spectrometry due to its near-identical chemical behavior to the non-deuterated form but distinct molecular weight . The compound is synthesized to improve analytical accuracy in tracing metabolic pathways or quantifying drug concentrations in biological matrices. Its molecular formula is inferred as C₆H₆D₄N₂O, with a calculated molecular weight of 174.22 g/mol (assuming the acetyl group remains non-deuterated). Applications span drug discovery, neuroscience (e.g., dopamine receptor studies), and organic chemistry, where isotopic labeling is critical for mechanistic insights .

Properties

IUPAC Name |

1-(3,3,5,5-tetradeuteriopiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDPUENCROCRCH-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1)([2H])[2H])C(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylpiperazine-d4 typically involves the deuteration of piperazine followed by acylation. One common method is to start with piperazine and subject it to deuterium exchange reactions using deuterated solvents or reagents. The deuterated piperazine is then reacted with ethanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Deuterium sources such as deuterium oxide (D2O) or deuterated chloroform (CDCl3) are commonly used in the deuteration step.

Chemical Reactions Analysis

Types of Reactions: N-Acetylpiperazine-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield deuterated amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce deuterated secondary amines.

Scientific Research Applications

N-Acetylpiperazine-d4 has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of deuterated drugs.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic stability.

Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.

Industry: Utilized in the production of deuterated materials for various applications, including NMR spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of N-Acetylpiperazine-d4 involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium can alter the compound’s binding affinity and metabolic stability, potentially leading to enhanced efficacy and reduced side effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Piperazine Derivatives

Piperazine derivatives are widely explored for their pharmacological and synthetic versatility. Below is a comparison of N-Acetylpiperazine-d4 with non-deuterated and deuterated analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Deuterium Impact: Deuterated analogs like this compound and 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 exhibit higher molecular weights and isotopic stability, making them ideal for tracer studies. Non-deuterated analogs (e.g., 4-Piperazinoacetophenone) lack this feature but are cost-effective for bulk synthesis .

- Substituent Diversity : Modifications like fluorobenzamide (11h) or difluorobenzyl groups () enhance receptor binding affinity or metabolic stability. This compound’s acetyl group simplifies its role as a metabolic tracer without additional pharmacological activity .

- Synthetic Complexity: Deuterated compounds often require specialized synthesis routes (e.g., deuterium gas reduction or deuterated reagents), whereas non-deuterated analogs are synthesized via standard amidation or alkylation (see ) .

Pharmacological Analogues

- Dopamine D3 Receptor Ligands : Compounds like 11h and 11i () incorporate aromatic substituents (e.g., 4-fluorobenzamide) to enhance selectivity for D3 over D2 receptors. These modifications are absent in this compound, which prioritizes isotopic labeling over pharmacological activity .

- Hybrid Piperazine Derivatives : and highlight piperazine hybrids with heterocyclic moieties (e.g., pyridinyl or naphthalenyl groups), which improve blood-brain barrier penetration. This compound’s simpler structure lacks these features but serves as a baseline for deuterium-related studies .

Deuterated vs. Non-Deuterated Piperazines

Biological Activity

N-Acetylpiperazine-d4 is a deuterated derivative of piperazine, a cyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of deuterium, which enhances its stability and can improve the pharmacokinetic properties of drugs. The general structure can be represented as follows:

This compound exhibits biological activity through several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including dopaminergic and serotonergic receptors. For instance, related piperazine derivatives often act as agonists or antagonists at these sites, influencing neurotransmitter systems that are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : Research indicates that piperazine derivatives can inhibit enzymes such as acetylcholinesterase, which plays a significant role in neurotransmitter breakdown. This inhibition can enhance cholinergic transmission, making these compounds potential candidates for treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : Peak plasma concentrations for similar compounds are typically observed within 1 hour post-administration.

- Metabolism : The metabolic pathways involve conversion to active metabolites, with studies indicating that deuterated compounds may exhibit altered metabolic stability compared to their non-deuterated counterparts.

Biological Activity and Applications

This compound has been investigated for various biological activities:

- Anticancer Properties : In vitro studies have demonstrated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, modifications at the piperazine ring have been linked to enhanced selectivity against specific kinases involved in cancer progression, such as CDK9 .

- Neuroprotective Effects : The inhibition of acetylcholinesterase by piperazine derivatives suggests potential applications in treating conditions like Alzheimer's disease. The ability to enhance cholinergic signaling may provide neuroprotective benefits .

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives:

Q & A

Q. What are the key physicochemical properties of N-Acetylpiperazine-d4 relevant to experimental design?

this compound (CAS RN: 13889-98-0) is a deuterated analog of N-acetylpiperazine, with a molecular weight of 128.17 g/mol and a melting point range of 31–34°C. Its isotopic substitution (deuterium at four positions) reduces metabolic interference in tracer studies. Key properties include solubility in polar solvents (e.g., DMF, methanol) and stability under inert conditions, critical for handling and storage .

Q. What analytical techniques are used to confirm the purity and isotopic enrichment of this compound?

- Nuclear Magnetic Resonance (NMR): Deuterium incorporation is validated via -NMR signal suppression at specific proton sites.

- Mass Spectrometry (MS): High-resolution MS (e.g., HPLC-ESI) identifies isotopic peaks (M+4) to confirm ≥98% deuteration.

- Chromatography: Reverse-phase HPLC with UV detection ensures chemical purity (>99%), as described in protocols for piperazine derivatives .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- Store in airtight containers under nitrogen to minimize degradation.

- Dispose of waste via certified chemical disposal services, as recommended for structurally similar piperazine analogs .

Advanced Research Questions

Q. How do reaction conditions influence deuteration efficiency in this compound synthesis?

Deuteration efficiency depends on:

- Catalytic Exchange: Use of deuterated solvents (e.g., DO) and catalysts (e.g., Pd/C in D atmosphere) to maximize H/D substitution.

- Temperature Control: Reactions conducted at 60–80°C optimize kinetic isotope effects without decomposition.

- Purification: Column chromatography (silica gel, methanol/DCM eluent) removes non-deuterated byproducts. Comparative studies show these steps achieve >95% isotopic purity .

Q. What computational modeling approaches predict the behavior of this compound in complex systems?

- Molecular Dynamics (MD): Simulates solvent interactions and stability under varying pH/temperature.

- Density Functional Theory (DFT): Calculates bond dissociation energies and isotopic effects on reaction pathways.

- Docking Studies: Evaluates binding affinity in biological targets (e.g., enzymes), leveraging tools like AutoDock Vina and Discovery Studio .

Q. How can researchers resolve contradictions in synthetic yields or isotopic data across studies?

- Method Replication: Standardize protocols (e.g., reaction time, solvent ratios) to isolate variables.

- Spectroscopic Validation: Use -NMR to quantify deuteration at specific positions, addressing inconsistencies in reported isotopic enrichment.

- Error Analysis: Compare yields against side-reaction byproducts (e.g., acetylated impurities) via LC-MS, as demonstrated in piperazine derivative studies .

Methodological Notes

- Synthesis Optimization: Prioritize inert conditions (N atmosphere) to prevent proton back-exchange during deuteration .

- Analytical Cross-Check: Combine NMR, MS, and chromatography to address discrepancies in purity or isotopic ratios .

- Safety Compliance: Align handling practices with OSHA guidelines for amine derivatives, including spill containment and ventilation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.